N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O/c1-2-33-22-14-12-21(13-15-22)32-17-23(19-8-4-3-5-9-19)25-26(30-18-31-27(25)32)29-16-20-10-6-7-11-24(20)28/h3-15,17-18H,2,16H2,1H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKKUZNTFVASSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) , an enzyme found in Mycobacterium tuberculosis. This enzyme plays a crucial role in the energy metabolism of the bacteria, making it an attractive drug target.
Mode of Action
The compound interacts with the Cyt-bd enzyme, inhibiting its function. This interaction disrupts the normal energy metabolism of the bacteria, leading to ATP depletion. The compound’s structure–activity-relationship (SAR) has been studied in three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv, and Mycobacterium tuberculosis clinical isolate N0145.
Biochemical Pathways
By inhibiting the Cyt-bd enzyme, the compound disrupts the energy metabolism of the bacteria. This disruption leads to ATP depletion, affecting various biochemical pathways that rely on ATP for energy
Result of Action
The compound’s action results in ATP depletion in the bacteria, leading to a disruption in its energy metabolism. This disruption can inhibit the growth of the bacteria and potentially lead to its death. The compound has shown activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the expression levels of the Cyt-bd-encoding genes can affect the compound’s efficacy. The compound was found to be less potent against M. tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain
Biological Activity
N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound can be described by the following structural formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H24ClN5 |
| Molecular Weight | 428.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 890091-50-6 |
Research indicates that compounds in the pyrrolo[2,3-d]pyrimidine class exhibit various pharmacological activities, including anti-inflammatory and anticancer effects. The mechanism often involves the inhibition of specific kinases or enzymes that play critical roles in cell signaling pathways.
Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of pyrrolopyrimidine derivatives, revealing that certain analogues significantly inhibited inflammatory responses in vitro. The compound this compound demonstrated potent activity against pro-inflammatory cytokines when tested on RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS) .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A notable study focused on its effects on various cancer cell lines, including A431 vulvar epidermal carcinoma cells. Results indicated that the compound inhibited cell proliferation and migration, suggesting potential as an anticancer agent .
Case Studies
-
Study on Inhibition of Cancer Cell Lines :
- Objective : To assess the anticancer efficacy of this compound.
- Methodology : The compound was tested on several cancer cell lines using MTT assays to determine cell viability.
- Results : Significant inhibition of cell growth was observed at low micromolar concentrations.
-
In Vivo Efficacy :
- Objective : To evaluate the in vivo antitumor effects in mouse models.
- Methodology : Mice bearing tumors were treated with varying doses of the compound.
- Results : A marked reduction in tumor size was recorded compared to control groups, indicating promising therapeutic potential.
Data Summary
| Biological Activity | Observed Effect | Concentration Range (µM) |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | 1 - 10 |
| Anticancer (A431 cells) | Reduced proliferation | 0.5 - 5 |
| In vivo tumor growth | Tumor size reduction | 10 - 50 |
Scientific Research Applications
Antitumor Properties
Research has demonstrated that N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits potent antitumor activity. In vitro assays have shown selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells while sparing normal cells, potentially through modulation of signaling pathways related to cell survival and death.
VEGFR Inhibition
This compound has been identified as a potent inhibitor of VEGFR-2, which plays a crucial role in angiogenesis and tumor growth. In comparative studies:
- Compounds derived from similar structures demonstrated varying degrees of potency against VEGFR-2.
- This compound was found to be significantly more effective than standard inhibitors like semaxanib.
Case Studies
- In Vivo Efficacy : In mouse models of melanoma, treatment with this compound resulted in significant inhibition of tumor growth and metastasis. These studies highlighted its potential for therapeutic application in oncology.
- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents to enhance overall efficacy against resistant cancer types. Results indicated improved outcomes when used alongside traditional therapies.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The C4-amine group and halogenated positions on the pyrrolo[2,3-d]pyrimidine core enable nucleophilic substitution. For example:
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Amination : Reaction with substituted anilines under acidic conditions replaces the C4-chloro group (if present) with amines. A study using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrated that amination with aniline in ethanol/water (acid-catalyzed) achieved >98% conversion to the 4-aminated product .
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Halogen Exchange : Bromination at the C6 position via iodination intermediates has been reported for related compounds, enabling further functionalization through cross-coupling .
Key Conditions :
Cross-Coupling Reactions
The compound’s aromatic and heteroaromatic systems participate in palladium-catalyzed cross-coupling:
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Suzuki-Miyaura Coupling : Boronic acids react with iodinated intermediates at the C6 position. For example, 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives coupled with aryl boronic acids yielded biaryl products in 70–85% yields .
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Buchwald-Hartwig Amination : Aryl halides on the benzyl or phenyl substituents can undergo amination with primary/secondary amines .
Representative Data :
| Reaction Type | Substrate | Reagent | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki Coupling | 6-Iodo-pyrrolopyrimidine | 4-Fluorophenylboronic acid | 82 | |
| Buchwald-Hartwig | 2-Chlorobenzyl group | Morpholine | 78 |
Functional Group Transformations
-
Ether Cleavage : The 4-ethoxyphenyl group undergoes demethylation under strong acidic conditions (e.g., HBr/AcOH) to form phenolic derivatives.
-
Reductive Alkylation : The primary amine at C4 reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines.
Example :
Acid/Base-Mediated Reactions
-
Protonation/Deprotonation : The pyrrolo[2,3-d]pyrimidine core acts as a weak base (pKa ~4–5), enabling pH-dependent solubility. Protonation at N7 enhances electrophilicity at C4 .
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Hydrolysis : The ethoxy group on the 4-ethoxyphenyl substituent resists hydrolysis under mild conditions but cleaves under prolonged heating with HI.
Oxidation and Reduction
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Oxidation : The benzyl group (2-chlorobenzyl) oxidizes to a ketone using KMnO₄/H₂SO₄, though this is rarely employed due to competing ring degradation.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrole ring selectively, altering the compound’s electronic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Analysis
The table below compares the target compound with structurally related analogs, focusing on substituents at the 7- and N4-positions, physical properties, and synthesis efficiency:
Key Observations
7-Position Substitution :
- The 4-ethoxyphenyl group in the target compound contrasts with 4-nitrobenzyl (electron-withdrawing, as in Compound 19) and 4-methylphenyl (electron-neutral, as in K405-1049). Ethoxy groups enhance solubility and may improve metabolic stability compared to nitro groups .
- 4-Nitrobenzyl analogs (e.g., Compound 19) exhibit high synthesis yields (99%), likely due to favorable reactivity in nucleophilic aromatic substitution .
N4-Position Substitution: 2-Chlorobenzyl (target) vs. 3-Chloro-4-methoxyphenyl (K405-1049): Dual substitution may enhance target engagement through halogen bonding and hydrogen bonding .
Physical Properties :
- Melting points vary significantly: Compounds with methyl or methoxy groups (e.g., Compound 9, 144–146°C) exhibit higher crystallinity than nitro-substituted analogs (e.g., Compound 19, semi-solid) .
Biological Implications :
Q & A
Basic Synthesis: What is the standard synthetic route for N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
The synthesis typically involves a multi-step approach:
Core Formation : Construct the pyrrolo[2,3-d]pyrimidine scaffold via cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate, followed by formamidine addition and cyclization .
Chlorination : Introduce chlorine at the 4-position using POCl₃ or PCl₅ under reflux .
Amine Substitution : React the 4-chloro intermediate with 2-chlorobenzylamine in ethanol or DMF, often with a base like triethylamine to facilitate nucleophilic substitution .
Purification : Recrystallize from methanol or ethanol to achieve >95% purity .
Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings if aryl groups are introduced .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions during amine substitution .
- Temperature Control : Maintain reflux temperatures (80–100°C) for chlorination and substitution steps to balance reaction rate and decomposition .
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization for high-purity products .
Structural Characterization: What analytical methods validate the compound’s structure?
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals:
- Pyrrole NH proton at δ ~11.9 ppm (DMSO-d₆) .
- Aromatic protons from substituents (e.g., 4-ethoxyphenyl: δ ~6.8–7.3 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₈H₂₄ClN₄O: 467.1634) .
Structure-Activity Relationship (SAR): How do substituents influence biological activity?
- 2-Chlorobenzyl Group : Enhances lipophilicity and target binding via halogen interactions .
- 4-Ethoxyphenyl : Modulates electron density, potentially improving metabolic stability compared to nitro or methoxy analogs .
- Phenyl at Position 5 : Contributes to π-π stacking in kinase binding pockets, as seen in antitubulin agents .
Methodological Approach : Synthesize analogs with varied substituents (e.g., 4-fluoro, 4-nitro) and compare IC₅₀ values in bioassays .
Biological Activity: What mechanistic studies are recommended to identify molecular targets?
- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen for inhibition of kinases like EGFR or VEGFR2, common targets for pyrrolopyrimidines .
- Molecular Docking : Perform in silico studies with crystallographic data (e.g., PDB: 1M17) to predict binding modes .
- Cellular Assays : Assess apoptosis (Annexin V staining) and cell cycle arrest (flow cytometry) in cancer lines .
Analytical Validation: How to ensure batch-to-batch consistency in purity and stability?
- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; retention time ~12–14 minutes .
- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions; monitor degradation via LC-MS .
- Stability Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation .
Solubility and Formulation: What strategies improve bioavailability for in vivo studies?
- Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
- Co-solvents : Use Cremophor EL/ethanol (1:1) or cyclodextrin complexes for parenteral administration .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the 4-amine position .
Data Contradictions: How to resolve discrepancies in reported bioactivity data?
- Assay Replication : Repeat experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
- Control Compounds : Include reference inhibitors (e.g., staurosporine) to validate assay sensitivity .
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) .
Advanced Structural Analysis: What techniques elucidate crystallographic or conformational properties?
- X-ray Crystallography : Grow single crystals via vapor diffusion (ethanol/water) and resolve structures to <2.0 Å resolution .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict intramolecular H-bonding (e.g., N–H⋯N interactions) .
Degradation Pathways: How to identify and mitigate decomposition under experimental conditions?
- Stress Testing : Heat (40–80°C), UV light, and pH variations (1–13) to isolate degradation products .
- TLC Monitoring : Use silica plates (ethyl acetate:hexane 3:7) to track spot changes during stability studies .
- Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions to prevent radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
